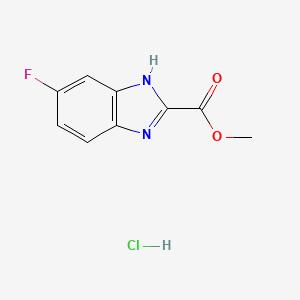

methyl5-fluoro-1H-1,3-benzodiazole-2-carboxylatehydrochloride

Description

Methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride is a halogenated benzodiazole derivative with a fluorine atom at the 5-position of the benzodiazole core and a methyl carboxylate ester at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

methyl 6-fluoro-1H-benzimidazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2.ClH/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8;/h2-4H,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNPLLJMPNGMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride typically involves the reaction of 5-fluoro-1H-1,3-benzodiazole-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to yield the methyl ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified through crystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Evidence

a) 1-Ethyl-5-Fluoro-1H-1,3-Benzodiazol-2-Amine Hydrochloride (CAS: 1423033-99-1)

- Structure : Shares the 5-fluoro-benzodiazole core but substitutes the carboxylate group with an ethylamine moiety.

- Molecular Formula : C₉H₁₁ClFN₃ vs. the target compound’s estimated formula (C₉H₈ClFN₂O₂).

- Molecular Weight : 215.66 g/mol (lighter due to the absence of the carboxylate oxygen atoms).

b) 1-(5-Fluoropentyl)-2-(Naphthalene-1-Carbonyl)-1H-1,3-Benzodiazole

- Structure : Features a 5-fluoropentyl chain at the 1-position and a naphthoyl group at the 2-position.

- Comparison: The extended fluorinated alkyl chain increases hydrophobicity, contrasting with the target compound’s polar carboxylate.

c) 1-[(4-Fluorophenyl)Methyl]-N-(Adamantan-1-Yl)-1H-Indazole-3-Carboxamide

- Structure : Indazole core with fluorobenzyl and adamantyl carboxamide substituents.

- Comparison : The adamantyl group improves metabolic stability, while the fluorobenzyl moiety mimics electronic effects of the target compound’s 5-fluoro substitution. The carboxamide group (vs. carboxylate) reduces susceptibility to hydrolysis .

Comparative Analysis Table

| Compound | Core Structure | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|---|

| Target Compound | Benzodiazole | 5-F, 2-COOCH₃·HCl | C₉H₈ClFN₂O₂ (est.) | Polar, acidic, hydrolyzable ester |

| 1-Ethyl-5-Fluoro-Benzodiazol-2-Amine HCl | Benzodiazole | 5-F, 2-NHCH₂CH₃·HCl | C₉H₁₁ClFN₃ | Basic, higher solubility in neutral pH |

| 1-(5-Fluoropentyl)-2-Naphthoyl-Benzodiazole | Benzodiazole | 1-(5-Fluoropentyl), 2-naphthoyl | C₂₁H₂₀FN₃O | Hydrophobic, stable under acidic conditions |

| Adamantyl-Indazole Carboxamide | Indazole | 4-Fluorobenzyl, adamantylamide | C₂₅H₂₆FN₃O | High metabolic stability, kinase inhibition |

Research Findings and Implications

Reactivity: The target compound’s carboxylate ester is prone to hydrolysis under basic conditions, unlike the stable adamantyl carboxamide .

Biological Activity: Carboxamide derivatives (e.g., adamantyl-indazole) show kinase inhibition due to strong hydrogen bonding, whereas carboxylate esters may act as prodrugs or substrates for esterases .

Solubility and Stability :

- Hydrochloride salts improve aqueous solubility, but the carboxylate group in the target compound may reduce membrane permeability compared to hydrophobic analogs like the naphthoyl derivative .

Biological Activity

Methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride is a compound of interest due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8ClF N2O2

- Molecular Weight : 214.62 g/mol

- CAS Number : 1865-09-4

- Chemical Structure : The compound features a benzodiazole ring with a fluorine substituent and a carboxylate group, which is essential for its biological activity.

Methyl 5-fluoro-1H-1,3-benzodiazole-2-carboxylate hydrochloride likely exerts its biological effects through multiple mechanisms:

- Target Interaction : Similar compounds have shown high affinity for various receptors, influencing cellular signaling pathways.

- Biochemical Pathways : It may modulate pathways related to oxidative stress and inflammation, which are critical in various diseases.

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can protect cells from oxidative damage.

Biological Activities

Research indicates that compounds with a benzodiazole moiety exhibit diverse biological activities, including:

- Antitumor Activity : Some derivatives have been shown to inhibit cancer cell proliferation by targeting specific enzymes such as PARP-1. For example, a related study demonstrated that analogs displayed strong inhibition against PARP-1 with an IC50 of 43.7 nM and significant cytotoxicity in cancer cell lines .

- Antimicrobial Properties : Benzodiazole derivatives have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. A study reported that certain analogs exhibited notable antibacterial activity compared to standard drugs .

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the bioactivity of benzodiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.